An In-depth Technical Guide on the Core Mechanism of Action of Tigloidine in the Central Nervous System
An In-depth Technical Guide on the Core Mechanism of Action of Tigloidine in the Central Nervous System
Disclaimer: Publicly available scientific literature contains very limited specific data on the central nervous system (CNS) mechanism of action of tigloidine. Tigloidine is classified as a tropane (B1204802) alkaloid.[1][2][3][4][5][6][7] This guide, therefore, provides a detailed overview of the well-established CNS mechanism of action of tropane alkaloids as a class, which is the predicted mechanism for tigloidine.
Introduction
Tigloidine is a naturally occurring tropane alkaloid found as a minor constituent in various solanaceous plants, such as Duboisia myoporoides and Datura stramonium.[2][3][4][6] Historically, it was marketed under the trade name Tropigline for the treatment of Parkinsonism.[4][5][6] Tropane alkaloids are a class of bicyclic organic compounds known for their significant physiological effects, primarily acting on the nervous system.[8][9][10][11] The core mechanism of action for the majority of tropane alkaloids in the CNS is the antagonism of cholinergic neurotransmission.[8][9][12]
Core Mechanism of Action: Anticholinergic Activity
The primary mechanism of action of tropane alkaloids in the CNS is their ability to act as competitive antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs).[8][9][10] Acetylcholine (ACh) is a crucial neurotransmitter in the brain, involved in cognitive functions such as learning, memory, and attention, as well as in the regulation of motor control. By blocking the action of ACh at its receptors, tropane alkaloids disrupt normal cholinergic signaling.
Tropane alkaloids can cross the blood-brain barrier to exert their effects on the CNS.[8][13] Their anticholinergic action in the CNS can lead to a range of effects, including drowsiness, confusion, and hallucinations at higher doses.[8]
There are five subtypes of muscarinic receptors (M1-M5), all of which are G-protein coupled receptors and are found throughout the brain. Tropane alkaloids are generally non-selective antagonists, binding to multiple subtypes with varying affinities.[8][10]
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M1 Receptors: Predominantly located in the cortex and hippocampus, M1 receptors are crucial for learning and memory. Antagonism of M1 receptors is associated with cognitive impairment.[8]
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M2 Receptors: These receptors are found in various brain regions and act as autoreceptors on cholinergic neurons, regulating the release of acetylcholine.[8]
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M4 Receptors: Located in the striatum, M4 receptors are involved in the modulation of dopamine (B1211576) release, which is relevant to motor control.[8]
The binding of tropane alkaloids to these receptors prevents acetylcholine from activating its downstream signaling pathways. For M1, M3, and M5 receptors, this typically involves the inhibition of the Gq/11 protein, which in turn prevents the activation of phospholipase C and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[14][15] For M2 and M4 receptors, antagonism blocks the inhibition of adenylyl cyclase via the Gi/o protein.[14]
While the primary targets of most therapeutic tropane alkaloids are muscarinic receptors, some can also interact with nicotinic acetylcholine receptors (nAChRs), albeit with much lower affinity.[8][12][16][17] Nicotinic receptors are ligand-gated ion channels that are also widely distributed in the CNS and are involved in fast synaptic transmission. The interaction of tropane alkaloids with nAChRs is generally considered a secondary effect and may contribute to their overall pharmacological profile, particularly at higher concentrations.[8]
Quantitative Data: Receptor Binding Affinities
The affinity of a compound for a receptor is typically quantified by its inhibition constant (Ki) or the concentration required to inhibit 50% of a response (IC50). Lower values indicate higher affinity. The following table summarizes the receptor binding affinities for well-studied tropane alkaloids, which serve as a reference for the expected profile of tigloidine.
| Compound | Receptor | Affinity (IC50) | Species | Reference |
| Atropine | Muscarinic (general) | 4.7 nM | Porcine | [8] |
| Nicotinic (general) | 284 µM | Porcine | [8] | |
| Scopolamine | Muscarinic (general) | 2.0 nM | Porcine | [8] |
| Nicotinic (general) | 928 µM | Porcine | [8] | |
| N-methylatropine | Muscarinic (general) | < 100 pM | Not Specified | [16][17] |
| N-methylscopolamine | Muscarinic (general) | 300 pM | Not Specified | [16][17] |
Experimental Protocols
The characterization of the interaction of compounds like tigloidine with CNS receptors relies on a variety of in vitro and in vivo experimental techniques.
This is the gold standard method for determining the affinity of a drug for a receptor.[14][15][18][19]
Objective: To determine the binding affinity (Ki) of a test compound (e.g., tigloidine) for a specific receptor (e.g., muscarinic M1 receptor).
Methodology:
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Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized and centrifuged to isolate cell membranes containing the receptors of interest.[14]
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Incubation: The membranes are incubated with a radiolabeled ligand (a molecule that binds to the receptor and has a radioactive tag, e.g., [3H]-N-methylscopolamine for muscarinic receptors) and varying concentrations of the unlabeled test compound.
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Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through a glass fiber filter.[14]
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Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
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Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional assays measure the biological effect of a drug's interaction with a receptor.
Objective: To determine the functional potency (EC50) of a test compound as an antagonist of muscarinic receptor-mediated responses.
Methodology (Organ Bath Assay):
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Tissue Preparation: A smooth muscle tissue that contracts in response to acetylcholine, such as isolated rat ileum or bladder, is mounted in an organ bath containing a physiological salt solution.[20]
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Contraction Induction: A muscarinic agonist (e.g., carbachol) is added to the bath to induce a stable contraction of the muscle tissue.[20]
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Antagonist Addition: The test compound is added to the bath in increasing concentrations.
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Measurement: The relaxation of the muscle tissue in response to the test compound is measured.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal relaxation (EC50) is determined.
Visualizations
References
- 1. Tigloidine | C13H21NO2 | CID 5281865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tigloidine | 533-08-4 | Benchchem [benchchem.com]
- 3. Tigloidine [drugfuture.com]
- 4. Tigloidine - Wikipedia [en.wikipedia.org]
- 5. tigloidine [stenutz.eu]
- 6. medkoo.com [medkoo.com]
- 7. Tigloidine [webbook.nist.gov]
- 8. Beauty of the beast: anticholinergic tropane alkaloids in therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors. | Semantic Scholar [semanticscholar.org]
- 18. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Functional anticholinergic activity of drugs classified as strong and moderate on the anticholinergic burden scale on bladder and ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
